molecular formula C22H24N4O3 B11014966 trans-N-(4-methoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide

trans-N-(4-methoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide

Cat. No.: B11014966
M. Wt: 392.5 g/mol
InChI Key: VMXPVQYZMZMVJU-UHFFFAOYSA-N
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Description

“trans-N-(4-methoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide” is a synthetic organic compound that belongs to the class of carboxamides. This compound features a cyclohexane ring, a benzotriazinone moiety, and a methoxyphenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “trans-N-(4-methoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide” typically involves multiple steps:

    Formation of the Benzotriazinone Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: This step may involve a nucleophilic substitution reaction where a methoxyphenyl halide reacts with an amine.

    Cyclohexanecarboxamide Formation: The final step involves the formation of the carboxamide bond, typically through the reaction of a carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the benzotriazinone moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine

    Pharmaceutical Research: Explored for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of “trans-N-(4-methoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the methoxyphenyl group, benzotriazinone moiety, and cyclohexanecarboxamide structure distinguishes “trans-N-(4-methoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide” from other compounds. This unique structure may confer specific chemical and biological properties that are of interest in various research fields.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C22H24N4O3/c1-29-18-12-10-17(11-13-18)23-21(27)16-8-6-15(7-9-16)14-26-22(28)19-4-2-3-5-20(19)24-25-26/h2-5,10-13,15-16H,6-9,14H2,1H3,(H,23,27)

InChI Key

VMXPVQYZMZMVJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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